2-Fluoro-5-iodo-3-methylbenzaldehyde
Description
2-Fluoro-5-iodo-3-methylbenzaldehyde is a halogenated aromatic aldehyde characterized by a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position of the benzaldehyde scaffold. Its molecular formula is C₈H₆FIO, with a molecular weight of 280.04 g/mol.
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3 |
InChI Key |
YQAIFYDLCCOTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)I |
Origin of Product |
United States |
Preparation Methods
Typical Laboratory Procedure
- Dissolve 2-fluoro-3-methylbenzaldehyde in an appropriate solvent (e.g., acetic acid or dichloromethane).
- Add iodine and an oxidizing agent (such as nitric acid or hydrogen peroxide) slowly under controlled temperature (often 0–25 °C to minimize side reactions).
- Stir the reaction mixture for a specified period (commonly 1–12 hours), monitoring progress by thin-layer chromatography.
- Quench the reaction by pouring into ice water.
- Extract the organic layer with a nonpolar solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic phase with sodium thiosulfate solution to remove excess iodine, then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by recrystallization (e.g., from ethanol) or chromatography to yield pure this compound.
Reaction Data Table
| Parameter | Typical Value/Range |
|---|---|
| Starting material amount | 1 mmol – 100 mmol |
| Iodine equivalents | 1.1 – 1.5 |
| Oxidant (e.g., HNO₃) | 1.2 – 2.0 equivalents |
| Solvent | Acetic acid, DCM, or MeCN |
| Temperature | 0–25 °C |
| Reaction time | 1–12 hours |
| Yield | 60–85% (laboratory scale) |
| Purity (post-purification) | ≥98% (by HPLC or NMR) |
| Melting point | 64–66 °C |
Scale-Up and Industrial Considerations
For industrial production, the process is scaled up using industrial-grade reagents and optimized reaction parameters to maximize efficiency and minimize waste. Continuous or semi-batch reactors may be employed to control exothermicity and ensure product consistency. Purification is typically achieved by crystallization or preparative chromatography, depending on the required purity for downstream applications.
Mechanistic Insights
The electrophilic aromatic substitution mechanism is favored due to the electron-donating effect of the methyl group and the ortho/para-directing influence of the fluorine. The iodine is introduced selectively at the 5-position, which is activated by the combined effects of the substituents.
Comparative Analysis with Related Compounds
A comparison with structurally similar halogenated benzaldehydes highlights the specificity of the iodination strategy:
| Compound Name | Starting Material | Halogenation Position | Typical Reagents |
|---|---|---|---|
| This compound | 2-Fluoro-3-methylbenzaldehyde | 5 | Iodine, HNO₃ or H₂O₂ |
| 2-Fluoro-3-iodo-5-methylbenzaldehyde | 2-Fluoro-5-methylbenzaldehyde | 3 | Iodine, HNO₃ or H₂O₂ |
| 2-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | 2 | Bromide reagent, acid |
Research Findings and Optimization
- Yield Optimization: Reaction yields are typically in the 60–85% range, with higher yields achieved by optimizing the equivalents of iodine and oxidant, as well as reaction temperature and solvent choice.
- Purity: Post-purification, the compound routinely achieves ≥98% purity, suitable for pharmaceutical and research applications.
- Environmental Considerations: The process avoids the use of heavy metals or highly toxic reagents, making it amenable to industrial scale-up with appropriate waste management.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-iodo-3-methylbenzoic acid.
Reduction: 2-Fluoro-5-iodo-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-iodo-3-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-methylbenzaldehyde depends on its specific application. In drug development, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of 2-Fluoro-5-iodo-3-methylbenzaldehyde and its analogs:
Key Observations:
- Steric Effects: The 3-methyl group in this compound introduces significant steric hindrance compared to non-methylated analogs like 2-Fluoro-5-iodo-benzaldehyde. This may reduce reactivity in nucleophilic substitution reactions but improve stability in harsh conditions .
- Solubility : The hydroxy group in 5-Fluoro-2-hydroxybenzaldehyde increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to halogenated analogs .
- Electronic Effects : Methoxy (OCH₃) and fluoropyridinyl substituents (e.g., in ) alter electron density on the aromatic ring, directing electrophilic substitution to specific positions.
Halogenation and Functionalization
- Bromination : highlights bromination of 5-Fluoro-2-hydroxybenzaldehyde using N-bromosuccinimide (NBS) in DMF, yielding 3-bromo derivatives. This method could theoretically apply to iodinated analogs for further functionalization .
Aldehyde Reactivity
The aldehyde group in all listed compounds enables condensation reactions. For example, describes the use of aldehydes in synthesizing benzimidazoles via reaction with diamines under nitrogen . This compound may similarly participate in cyclocondensation to form fluorinated heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
